4-Bromo-2-chloro-5-nitrobenzyl alcohol
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Overview
Description
4-Bromo-2-chloro-5-nitrobenzyl alcohol is an organic compound with the molecular formula C7H5BrClNO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, chlorine, and nitro groups, and a methanol group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-nitrobenzyl alcohol typically involves the nitration of 4-bromo-2-chlorophenol followed by reduction and subsequent reaction with formaldehyde. The nitration process introduces the nitro group into the phenyl ring, and the reduction step converts the nitro group to an amino group, which is then reacted with formaldehyde to form the methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-bromo-2-chloro-5-nitrobenzaldehyde or 4-bromo-2-chloro-5-nitrobenzoic acid.
Reduction: Formation of 4-bromo-2-chloro-5-aminophenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-chloro-5-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-nitrobenzyl alcohol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
4-Bromo-2-chloro-5-nitrophenol: Similar structure but lacks the methanol group.
4-Bromo-2-chloro-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of methanol.
4-Bromo-2-chloro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of methanol.
Uniqueness: 4-Bromo-2-chloro-5-nitrobenzyl alcohol is unique due to the presence of the methanol group, which can undergo further chemical modifications, making it a versatile intermediate in organic synthesis. Its combination of substituents also imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-bromo-2-chloro-5-nitrophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLACCJVOGJBMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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